molecular formula C18H12BrFN2O2 B4500196 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B4500196
M. Wt: 387.2 g/mol
InChI Key: ADIDWMJHTNKBOD-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one (CAS 1224165-63-2) is a specialized pyridazin-3(2H)-one derivative with a molecular formula of C18H12BrFN2O2 and a molecular weight of 387.2 . The pyridazin-3(2H)-one scaffold is a six-membered heterocycle known for its keto form stability and significant pharmacological versatility, interacting with multiple targets like enzymes and receptors . This makes derivatives of this core structure privileged scaffolds in medicinal chemistry for developing novel therapeutic agents. This compound is of particular interest in early-stage drug discovery for cardiovascular diseases and oncology. Pyridazinone derivatives are extensively researched as vasodilators, acting through mechanisms such as phosphodiesterase (PDE) inhibition, and as targeted anticancer agents, including tyrosine kinase inhibitors . The structural motif of this compound, featuring bromophenyl and fluorophenyl substituents, is designed to modulate its electronic properties and binding affinity, which can be further investigated via Density Functional Theory (DFT) to understand its physicochemical profile and reactivity, as demonstrated in studies on analogous pyridazinone structures . Research on similar compounds has included comprehensive characterization by FT-IR, UV-Vis, NMR, and mass spectrometry, followed by advanced computational analysis and molecular docking studies to evaluate their potential as protease inhibitors against targets like SARS-CoV-2 . This product is intended for research applications such as biological screening, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry. It is supplied For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN2O2/c19-13-7-5-12(6-8-13)17(23)11-22-18(24)10-9-16(21-22)14-3-1-2-4-15(14)20/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIDWMJHTNKBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the 4-bromophenyl and 2-fluorophenyl intermediates, which are then subjected to cyclization reactions to form the pyridazinone core. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Structural Influences on Bioactivity

  • Substituent Effects : The 4-bromophenyl and 2-fluorophenyl groups in the target compound likely enhance lipophilicity and receptor binding compared to analogs with smaller substituents (e.g., methyl or methoxy groups). Bromine’s electron-withdrawing nature may stabilize the ketone group, influencing intermolecular interactions .
  • Piperazine/Morpholine Derivatives : Compounds with piperazinyl or morpholinyl groups (e.g., entries 3 and 5 in Table 1) demonstrate improved solubility and receptor affinity due to nitrogen-rich moieties, which facilitate hydrogen bonding .

Pharmacological Insights

  • Antiviral Activity : The 4-fluorophenyl and methylbenzyl-substituted derivative in showed antiviral efficacy, attributed to its ability to disrupt viral replication pathways via structural mimicry of host ligands .

Computational and Crystallographic Studies

  • DFT Analysis: Studies on similar compounds (e.g., ) used density functional theory (DFT) to optimize geometries and calculate electrostatic potentials, revealing charge distribution patterns critical for binding .
  • Crystal Structure Data: SHELX software () has been pivotal in resolving pyridazinone crystal structures, confirming planar pyridazinone cores and substituent orientations that maximize π-π stacking .

Biological Activity

The compound 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one is a member of the pyridazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-bromophenyl and 2-fluorophenyl derivatives. The synthesis pathway often includes the use of DMSO as a solvent and potassium carbonate as a base, yielding a light yellow solid product after purification through column chromatography. The molecular structure is characterized by a chromone skeleton and exhibits specific bond lengths and angles that are consistent with typical pyridazine derivatives.

Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)9.1987(2)
b (Å)17.5458(3)
c (Å)8.5802(2)
β (°)108.193(3)
Volume (ų)1315.60(5)

The molecular structure analysis indicates that the bicyclic fragment is planar with a dihedral angle of 75° between the benzene ring and the chromone skeleton, suggesting potential for interaction with biological targets .

Antimicrobial Properties

Research indicates that pyridazinone derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although detailed studies on this specific compound are still needed.

Anti-inflammatory Effects

Pyridazinones have been evaluated for their anti-inflammatory properties through various assays. For instance, compounds derived from similar structures have shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In one study, derivatives were tested for their ability to inhibit COX-1 and COX-2, with some showing better activity than established anti-inflammatory drugs like diclofenac .

Neuroprotective Activity

Recent investigations into the neuroprotective potential of pyridazinones have highlighted their ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have demonstrated selective inhibition of MAO-B with low IC50 values, indicating strong potential for therapeutic application in neurodegenerative disorders .

Cytotoxicity Studies

Cytotoxicity assessments using healthy fibroblast cell lines (L929) revealed varying degrees of cytotoxic effects among related compounds. For example, while some derivatives exhibited significant cytotoxicity at higher concentrations, others demonstrated minimal toxicity, suggesting a favorable safety profile for further development .

Case Studies

  • Case Study on Anti-inflammatory Activity : A study involving a series of pyridazinone derivatives showed that compounds with bromine substitutions exhibited enhanced anti-inflammatory effects compared to their non-brominated counterparts. The most active compounds were evaluated for their IC50 values against COX enzymes, revealing promising profiles for further investigation.
  • Neuroprotective Potential : Another study focused on the neuroprotective effects of pyridazinones against oxidative stress in neuronal cells. Compounds were tested for their ability to reduce reactive oxygen species (ROS) levels, with some showing significant protective effects at low concentrations.

Q & A

Basic Research Questions

Q. How can the synthesis of this pyridazinone derivative be optimized for reproducibility and yield?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and cyclization. For example, condensation of pyridazinone precursors with bromophenyl/fluorophenyl aldehydes in polar aprotic solvents (e.g., DMF) under reflux, using bases like sodium ethoxide to drive elimination . Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry, solvent polarity, and temperature. Purification via column chromatography or recrystallization improves yield and purity .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming aromatic protons and substituent positions (e.g., distinguishing fluorophenyl vs. bromophenyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and other functional groups. X-ray crystallography (if crystals are obtainable) provides definitive confirmation of stereochemistry and bond angles .

Q. How can researchers predict the biological activity of this compound based on its structure?

  • Methodological Answer: Computational tools like molecular docking or QSAR (Quantitative Structure-Activity Relationship) models can predict interactions with biological targets (e.g., enzymes, receptors). The bromophenyl group may enhance lipophilicity and membrane penetration, while the fluorophenyl moiety could influence electronic effects and binding affinity. In vitro assays (e.g., enzyme inhibition, cytotoxicity screens) should follow computational predictions .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

  • Methodological Answer: Contradictory results often arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols using reference compounds (e.g., positive/negative controls) and replicate experiments across multiple models. Meta-analysis of dose-response curves and statistical tests (e.g., ANOVA) can identify outliers or confounding variables .

Q. What computational strategies are recommended for modeling this compound’s reactivity?

  • Methodological Answer: Density Functional Theory (DFT) calculations predict reaction pathways, such as electrophilic substitution at the pyridazinone ring or oxidation of the oxoethyl group. Software like Gaussian or ORCA can optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential .

Q. How should reaction conditions be tailored to avoid side products during functionalization?

  • Methodological Answer: For halogenation or alkylation reactions, use inert atmospheres (N₂/Ar) to prevent oxidation. Temperature control (e.g., ice baths for exothermic steps) and slow reagent addition minimize undesired side reactions. Solvent choice (e.g., THF for Grignard reactions) and catalytic additives (e.g., Pd for cross-coupling) enhance selectivity .

Q. What crystallographic parameters are critical for resolving its solid-state structure?

  • Methodological Answer: Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation. Key parameters include unit cell dimensions (a, b, c), space group symmetry (e.g., P1), and refinement metrics (R-factor < 0.05). Hydrogen bonding and π-π stacking interactions between aromatic rings should be analyzed for stability insights .

Q. How can structure-activity relationships (SAR) guide further derivatization?

  • Methodological Answer: Systematic substitution at the pyridazinone core (e.g., replacing bromine with other halogens or electron-withdrawing groups) can modulate bioactivity. Compare IC₅₀ values in enzyme assays or logP measurements to correlate structural changes with pharmacokinetic properties. Prioritize derivatives with improved solubility or reduced cytotoxicity .

Q. What environmental impact assessments are necessary for lab-scale synthesis?

  • Methodological Answer: Follow green chemistry principles: replace toxic solvents (e.g., DCM with ethyl acetate), quantify waste using E-factor calculations, and assess biodegradability via OECD 301 tests. Chromatography-free purification (e.g., mechanochemical synthesis) reduces solvent use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.